![molecular formula C17H15N3OS2 B4983531 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4983531.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide
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Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including the compound of interest, typically involves the condensation reactions of appropriate precursors. Huicheng Wang et al. (2010) synthesized several new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives and established their structures using MS, IR, CHN, and 1H NMR spectral data, demonstrating the diversity of structures that can be achieved within this chemical family (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which significantly influences the compound's chemical behavior and interactions. N. Boechat et al. (2011) described the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlighting the 'V' shape of the molecules and the various intermolecular interactions, such as hydrogen bonds and π interactions, that contribute to their 3-D arrays (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further modification. The reactions often involve nucleophilic substitution, condensation, and cyclization, leading to the formation of new bonds and the introduction of functional groups that modify the compound's chemical properties. For example, P. Yu et al. (2014) prepared novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives via carbodiimide condensation, highlighting a method for the synthesis of diverse thiadiazole derivatives (Yu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-19-20-17(22-12)18-16(21)15(13-8-4-2-5-9-13)23-14-10-6-3-7-11-14/h2-11,15H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDOUWBECPFKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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